2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone

CAS No.: 898793-33-4

Cat. No.: VC2302307

Molecular Formula: C17H16F2O

Molecular Weight: 274.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898793-33-4 |

|---|---|

| Molecular Formula | C17H16F2O |

| Molecular Weight | 274.3 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)-3-(2,3-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16F2O/c1-11-4-3-5-13(12(11)2)6-9-17(20)15-8-7-14(18)10-16(15)19/h3-5,7-8,10H,6,9H2,1-2H3 |

| Standard InChI Key | NUFVDJCNAWVJRS-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |

| Canonical SMILES | CC1=C(C(=CC=C1)CCC(=O)C2=C(C=C(C=C2)F)F)C |

Introduction

Chemical Structure and Properties

Molecular Structure

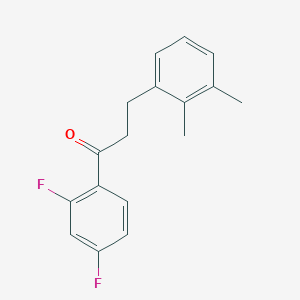

2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone consists of a 2,3-dimethylphenyl group connected by a propanone bridge to a 2,4-difluorophenyl moiety. The fluorine atoms at the 2' and 4' positions and methyl groups at the 2 and 3 positions create a unique structural arrangement that influences its chemical behavior.

Physical and Chemical Properties

Based on analysis of similar compounds, the predicted properties of 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone are summarized in Table 1.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₇H₁₆F₂O |

| Molecular Weight | 274.31 g/mol |

| Physical Appearance | White to off-white crystalline solid |

| Solubility | Likely soluble in organic solvents (dichloromethane, chloroform, ethanol); poorly soluble in water |

| Melting Point | Approximately 75-85°C |

| Boiling Point | Approximately 350-370°C at standard pressure |

| LogP | Approximately 4.1-4.5 (indicating high lipophilicity) |

| pKa | Approximately 19-20 for the α-hydrogen |

Spectroscopic Characteristics

The compound would likely show distinctive spectroscopic patterns:

-

¹H NMR: Expected signals for aromatic protons (6.8-7.8 ppm), methyl groups (approximately 2.0-2.3 ppm), and methylene protons of the propanone bridge (2.8-3.3 ppm)

-

¹³C NMR: Characteristic signals for carbonyl carbon (approximately 200 ppm), aromatic carbons (110-165 ppm), and methyl carbons (15-21 ppm)

-

¹⁹F NMR: Two distinct signals for the fluorine atoms at different positions

-

IR Spectroscopy: Strong carbonyl stretching band at approximately 1680-1700 cm⁻¹, C-F stretching bands at 1000-1400 cm⁻¹

Synthesis Methods

Friedel-Crafts Acylation

The most probable synthesis route for 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would involve Friedel-Crafts acylation, similar to other propiophenone derivatives.

-

Starting Materials: 2,4-Difluorobenzoyl chloride and 2,3-dimethylbenzene

-

Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

-

Solvent: Dichloromethane (CH₂Cl₂) or another suitable anhydrous solvent

-

Reaction Conditions: Low temperature (0-5°C) followed by gradual warming to room temperature under anhydrous conditions

Alternative Synthetic Routes

Alternative methods may include:

-

Weinreb Amide Approach: Using 2,4-difluoro-N-methoxy-N-methylbenzamide and a Grignard reagent derived from 2,3-dimethylphenylethyl bromide

-

Cross-Coupling Reactions: Palladium-catalyzed coupling of appropriate precursors

-

Oxidation of Secondary Alcohols: Oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane

Chemical Reactions

Typical Reactions

Based on the reactivity of similar propiophenone derivatives, 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely undergo the following reactions:

Reduction

-

Carbonyl Reduction: Using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol

-

Complete Reduction: Using Wolff-Kishner or Clemmensen reduction to remove the carbonyl group

Oxidation

-

Baeyer-Villiger Oxidation: Using peroxides to convert the ketone to an ester

-

α-Carbon Oxidation: Using reagents like selenium dioxide to introduce hydroxyl groups at the α-position

Nucleophilic Addition

-

Grignard Addition: Reaction with Grignard reagents to form tertiary alcohols

-

Wittig Reaction: Formation of alkenes through reaction with phosphonium ylides

Condensation Reactions

-

Aldol Condensation: Reaction with aldehydes to form α,β-unsaturated ketones

-

Formation of Hydrazones/Oximes: Reaction with hydrazine derivatives or hydroxylamine

Influence of Fluorine Atoms

The presence of fluorine atoms at the 2' and 4' positions would significantly influence the compound's reactivity:

-

Electronic Effects: The electron-withdrawing nature of fluorine would make the carbonyl carbon more electrophilic, enhancing reactions with nucleophiles

-

Steric Effects: The 2'-fluorine might create steric hindrance, affecting the approach of reagents

-

Hydrogen Bonding: Fluorine atoms could participate in weak hydrogen bonding, influencing crystallinity and solubility

-

Metabolic Stability: The C-F bonds would likely enhance metabolic stability if the compound were to be used in biological applications

Biological Activities and Applications

Structure-Activity Relationship

Table 2: Predicted Structure-Activity Relationships

| Structural Feature | Potential Biological Impact |

|---|---|

| 2',4'-Difluoro Substitution | Enhanced metabolic stability; improved lipophilicity; potential modulation of receptor binding |

| 2,3-Dimethylphenyl Group | Increased lipophilicity; steric effects influencing target binding |

| Carbonyl Group | Hydrogen bond acceptor; potential for covalent interactions with nucleophilic residues in biological targets |

| Propanone Bridge | Provides conformational flexibility for optimal binding to biological targets |

Comparison with Related Compounds

Structural Analogs

Table 3: Comparison with Structurally Similar Compounds

| Compound | Difference from 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | Expected Property Differences |

|---|---|---|

| 2',4'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone | Methyl groups instead of fluorine atoms | Lower electronegativity; increased electron density in the aromatic ring; higher pKa values |

| 2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | Chlorine atoms instead of fluorine | Larger atomic radius; weaker electronegativity; different bond angles |

| 2',4'-Dibromo-3-(2,3-dimethylphenyl)propiophenone | Bromine atoms instead of fluorine | Significantly larger atomic radius; weaker electronegativity; different metabolic fate |

| 2',4'-Difluoro-3-(2,4-dimethylphenyl)propiophenone | Different methyl group positions (2,4 vs 2,3) | Altered electronic distribution; different steric hindrance patterns |

Physicochemical Property Comparison

The fluorine substitution in 2',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone would likely result in:

-

Higher Electronegativity: Compared to methyl or chloro analogs

-

Altered Bond Angles: C-F bonds have different geometries than C-Cl or C-CH₃

-

Enhanced Metabolic Stability: Fluorine atoms are less susceptible to metabolic transformation

-

Different Crystal Packing: Due to unique intermolecular interactions

-

Modified Dipole Moment: Resulting in different solubility profiles

Analytical Methods for Characterization

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Using C18 columns with acetonitrile/water mobile phases

-

Gas Chromatography (GC): Suitable for volatility analysis with appropriate temperature programming

-

Thin-Layer Chromatography (TLC): Using silica gel plates with hexane/ethyl acetate solvent systems

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR for structural confirmation

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or electron impact (EI) for molecular weight confirmation

-

Infrared Spectroscopy (IR): For functional group identification

-

UV-Visible Spectroscopy: For chromophore characterization

X-ray Crystallography

X-ray crystallography would provide definitive three-dimensional structural information, including bond lengths, angles, and crystal packing arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume